molecular formula C8H11NO5S2 B6142685 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid CAS No. 1160959-38-5

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid

Cat. No.: B6142685
CAS No.: 1160959-38-5
M. Wt: 265.3 g/mol
InChI Key: XCBFVCXWXPSUMC-UHFFFAOYSA-N
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Description

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is an organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid typically involves the condensation of thiophene-2-sulfonamide with a suitable hydroxybutanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-(thiophene-2-sulfinamido)butanoic acid
  • 3-hydroxy-2-(thiophene-2-sulfenamido)butanoic acid
  • 3-oxo-2-(thiophene-2-sulfonamido)butanoic acid

Uniqueness

3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-hydroxy-2-(thiophen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S2/c1-5(10)7(8(11)12)9-16(13,14)6-3-2-4-15-6/h2-5,7,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFVCXWXPSUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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